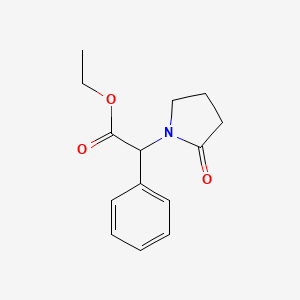

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Description

Discovery and Development

The development of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate as a significant chemical entity emerged from the broader research efforts focused on creating efficient synthetic pathways for antiepileptic drug production. The compound gained prominence through its identification as a key intermediate in the synthesis of levetiracetam, which was originally discovered in 1992 through screening in audiogenic seizure susceptible mice. The historical trajectory of this compound's development is intrinsically linked to the evolution of levetiracetam research, which challenged several established principles of antiepileptic drug discovery and initially encountered skepticism from the epilepsy research community.

The synthetic utility of this compound became particularly evident through advances in biocatalytic processes. Researchers identified Tsukamurella species as effective biocatalysts for the enantioselective hydrolysis of related pyrrolidinone compounds, leading to the discovery of highly stereoselective transformations. This breakthrough represented a significant advancement in the field of asymmetric synthesis, providing access to enantiomerically pure compounds essential for pharmaceutical applications. The development of this compound as a substrate for biocatalytic processes demonstrated the growing intersection between synthetic organic chemistry and biotechnology in pharmaceutical manufacturing.

The molecular structure of this compound, with its molecular formula C₁₄H₁₇NO₃ and molecular weight of 239.26 grams per mole, incorporates a pyrrolidinone ring that contributes to its distinctive chemical properties. This structural arrangement has proven particularly valuable in medicinal chemistry applications, where the pyrrolidinone moiety serves as a crucial pharmacophore in various therapeutic agents. The compound's development history reflects the broader trend in pharmaceutical research toward identifying and optimizing synthetic intermediates that can be produced with high stereochemical control and efficiency.

Significance in Chemical Research

This compound has established significant importance in chemical research through its role as a model compound for studying enantioselective biotransformations. The compound serves as a crucial substrate in biocatalytic processes designed to produce enantiomerically pure pharmaceutical intermediates, particularly in the synthesis of levetiracetam and related antiepileptic compounds. Research has demonstrated that bacterial strains, specifically Tsukamurella species, can perform highly selective hydrolysis reactions on this compound, achieving remarkable stereochemical control with enantiomeric excess values exceeding 99 percent.

The chemical significance of this compound extends beyond its immediate pharmaceutical applications to encompass broader research into asymmetric synthesis methodologies. Studies have shown that the biocatalytic hydrolysis of this compound can be optimized to achieve conversion rates exceeding 45 percent under carefully controlled reaction conditions. These findings have contributed to the development of green chemistry approaches in pharmaceutical manufacturing, demonstrating how biological systems can be harnessed to achieve synthetic transformations with exceptional selectivity and efficiency.

The research significance of this compound is further enhanced by its role in advancing the understanding of enzyme-substrate interactions in stereoselective processes. Scientific investigations have revealed that the pyrrolidinone ring system in this compound interacts specifically with hydrolase enzymes, enabling highly discriminating recognition between enantiomeric forms. This molecular recognition capability has provided valuable insights into the design of substrates for asymmetric biocatalysis and has contributed to the development of more efficient synthetic routes for complex pharmaceutical molecules.

Overview of Scientific Literature and Research Trajectory

The scientific literature surrounding this compound reflects a research trajectory that has evolved from fundamental chemical synthesis studies to sophisticated biotechnological applications. Early research focused on establishing synthetic methodologies for preparing pyrrolidinone-containing compounds, with particular emphasis on developing efficient routes to pharmaceutical intermediates. The literature demonstrates a progressive shift toward biocatalytic approaches, driven by the growing demand for environmentally sustainable manufacturing processes and the need for exceptional stereochemical control in pharmaceutical synthesis.

Comprehensive research investigations have documented the optimization of biocatalytic processes involving this compound, with studies detailing the cultivation conditions for bacterial biocatalysts and the reaction parameters necessary for achieving optimal conversion rates. Scientific reports indicate that Tsukamurella tyrosinosolvens strain E105 represents the most effective biocatalyst for the enantioselective hydrolysis of related pyrrolidinone compounds, with optimal performance achieved under specific temperature, pH, and substrate concentration conditions. These findings have established a foundation for scaling up biocatalytic processes for industrial pharmaceutical production.

The research trajectory has also encompassed detailed mechanistic studies aimed at understanding the molecular basis for the exceptional selectivity observed in biocatalytic transformations of this compound. Scientific literature has documented the relationship between molecular structure and biological activity, providing insights into how structural modifications can influence both catalytic efficiency and stereochemical outcomes. The following table summarizes key research findings related to the biocatalytic processing of this compound:

Recent scientific literature has expanded to include applications of this compound in the context of developing radiopharmaceuticals for medical imaging applications. Research has demonstrated that compounds containing the pyrrolidinone structural motif can be modified to incorporate radioactive carbon-11 labels, enabling their use as positron emission tomography imaging agents for studying synaptic vesicle protein 2A expression. This research direction represents a significant expansion of the compound's scientific utility beyond traditional pharmaceutical synthesis applications.

Properties

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOPOWZATJTRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105. This strain was isolated from soil samples using the compound as the sole carbon source.

Mode of Action

The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105. This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid.

Biochemical Pathways

The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium.

Pharmacokinetics

The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms.

Result of Action

The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid. This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours. The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively.

Biological Activity

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug synthesis and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 239.26 g/mol. Its structure features a pyrrolidinone ring, which is linked to an ethyl ester and a phenylacetate moiety, contributing to its unique pharmacological properties.

Antiepileptic Applications

One of the primary biological activities associated with this compound is its role in the synthesis of antiepileptic drugs, particularly Levetiracetam. Research indicates that this compound serves as a substrate in biocatalytic processes for producing enantiomerically pure compounds essential for pharmaceutical applications. A study utilizing the bacterial strain Tsukamurella sp. E105 demonstrated that under optimized conditions (30°C, pH 6.8), the compound achieved over 45% conversion with an enantiomeric excess exceeding 99%.

Psychostimulant Properties

Preliminary studies suggest that this compound may exhibit psychostimulant properties akin to other pyrrolidinone-containing compounds. It is hypothesized to interact with neurotransmitter systems, although specific biological activities warrant further investigation.

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly involving SV2A proteins and AMPA-type glutamate-gated ion channels , which are integral to the mechanism of action for certain antiepileptic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(2-hydroxyethyl)-2-phenyacetate | C13H17NO3 | Hydroxylethoxy group enhancing solubility |

| Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenyacetate | C13H15NO3 | Methyl group affecting reactivity |

| Ethyl 4-(4-methylpiperazin-1-yl)-3-methylbutanoate | C12H19N3O3 | Piperazine ring influencing activity |

These comparisons highlight the structural diversity within this chemical family and its implications for biological activity.

Enantioselective Hydrolysis Study

A significant study focused on the enantioselective hydrolysis of this compound using Tsukamurella sp. E105 . The optimized conditions yielded a high enantiomeric ratio (E) exceeding 600, demonstrating the compound's utility in producing pharmacologically relevant enantiomers.

Cytotoxicity Assessments

In related research, compounds structurally similar to this compound have been evaluated for cytotoxic effects against various cancer cell lines. For instance, substituted derivatives exhibited potent cytotoxicity against murine L1210 leukemia and human HL-60 promyelocytic leukemia cells . These findings suggest potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate are compared below with analogous pyrrolidone derivatives, α-keto esters, and sulfonamide-containing compounds.

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on substituent contributions.

Key Comparative Insights

Structural Modifications and Bioactivity Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate (CAS 1301211-93-7) introduces methyl and phenyl groups to the pyrrolidone ring, enhancing lipophilicity (LogP ~2.5) compared to the parent compound (LogP ~1.8). This modification may improve blood-brain barrier penetration, making it relevant in central nervous system-targeted drug development . [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 851610-91-8) incorporates a sulfonamide group, known for strong hydrogen-bonding interactions with enzymes.

Functional Group Influence on Reactivity Ethyl 2-phenylacetoacetate (CAS 5413-05-8) lacks the pyrrolidone ring but features an α-keto ester group, enabling participation in Claisen condensations. It is widely used in synthesizing flavor compounds like ethyl hexanoate and γ-decalactone in Baijiu, highlighting its industrial versatility . (2-Oxopyrrolidin-1-yl)acetic Acid (CAS 53934-76-2), the hydrolyzed derivative of the parent compound, exhibits higher polarity (LogP ~0.5) due to the carboxylic acid group. This property impacts its renal clearance and utility as a metabolite in pharmacokinetic studies .

Pharmaceutical Relevance

- The parent compound’s role as an impurity in Oxcarbazepine underscores the need for rigorous quality control in drug manufacturing . In contrast, sulfonamide derivatives (e.g., CAS 851610-91-8) are designed for targeted bioactivity, reflecting divergent applications in synthesis vs. therapeutic intervention .

Preparation Methods

Condensation of Ethyl Acetate with 2-Pyrrolidinone

One classical approach involves a condensation reaction between ethyl acetate and 2-pyrrolidinone under acidic conditions. This method leverages the nucleophilic character of pyrrolidinone to form the desired compound via a condensation mechanism, followed by esterification.

- Acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid)

- Reflux at approximately 30°C to 60°C

- Use of solvents like dichloromethane or acetic acid

- Optimized conditions yield a conversion rate over 45%, with enantiomeric excess exceeding 99% and an enantiomeric ratio over 600, indicating high stereoselectivity.

Reflux of 2-Pyrrolidinone with Ethyl 2-Phenylacetate Derivatives

Another approach involves a direct reflux of ethyl phenylacetate derivatives with 2-pyrrolidinone in the presence of acid catalysts, facilitating the formation of the pyrrolidinone ring attached to the phenylacetate backbone.

- Reflux at around 60°C

- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

- Solvent: Dichloromethane or acetic acid

- High yields (~80%) with purification via chromatography

- The reaction proceeds through nucleophilic attack and subsequent ring closure

Use of Acid Catalysts and Reflux in Organic Solvents

In some protocols, the synthesis employs a catalytic amount of acid (e.g., trifluoromethanesulfonic acid supported on SBA-15, TFMSA@SBA-15) to promote bond formation without the need for harsh conditions or multiple purification steps.

- TFMSA supported on SBA-15 silica, characterized by FTIR, SEM, TEM, and EDS, enhances catalytic activity and reusability.

- Reflux at 60°C in dichloromethane or ethanol

- Catalyst loading around 2-20 mol%

- Reaction times typically 4–8 hours

- Higher selectivity

- Simplified purification

- Reduced waste generation

One-Pot Synthesis via Cyclization and Esterification

Recent advances emphasize a "one-pot" method where:

- Initial step: Cyclization of diethyl adipate with sodium in toluene under reflux to generate the cyclopentane ring.

- Subsequent step: Hydrolysis and decarboxylation in acid (e.g., concentrated HCl) at reflux.

- Final step: Direct esterification with ethanol, catalyzed by sulfuric acid, under reflux to yield the target ester.

- Temperature: 90–100°C

- Reaction time: 4–6 hours

- Overall yield: approximately 60%

This integrated approach minimizes purification steps, shortens reaction time, and improves overall yield compared to traditional multi-step processes.

Purification and Characterization

Post-reaction, the crude product is typically purified via:

- Distillation under reduced pressure

- Chromatography (flash or column chromatography) using petroleum ether/ethyl acetate mixtures

- Crystallization from suitable solvents for X-ray analysis

The purity and structure are confirmed by NMR, HRMS, and X-ray crystallography, ensuring the integrity of the synthesized compound.

Summary of Key Data

| Method | Starting Materials | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notable Features |

|---|---|---|---|---|---|---|---|

| Condensation | Ethyl acetate + 2-pyrrolidinone | Acid (e.g., sulfuric acid) | DCM | ~30°C | 4–6 h | 45+ | High stereoselectivity |

| Reflux | Phenylacetate derivative + 2-pyrrolidinone | Acid catalyst | DCM or acetic acid | 60°C | 4–8 h | 80+ | High yield, straightforward purification |

| One-pot | Diethyl adipate + Na | Supported TFMSA | Toluene, ethanol | 90–100°C | 4–6 h | 60 | Minimal purification, scalable |

| Catalyst-assisted | Various | TFMSA@SBA-15 | Ethanol or DCM | 60°C | 4–8 h | 80–95 | Reusable catalyst, environmentally friendly |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.